Lannate
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Overview
Description
Methomyl is a carbamate ester obtained by the formal condensation of methylcarbamic acid with the hydroxy group of 1-(methylsulfanyl)acetaldoxime. It has a role as an EC 3.1.1.7 (acetylcholinesterase) inhibitor, an EC 3.1.1.8 (cholinesterase) inhibitor, an acaricide, a nematicide, a xenobiotic, an environmental contaminant, an insecticide and an agrochemical. It is a carbamate ester and an aliphatic sulfide. It is functionally related to a methylcarbamic acid and a 1-(methylsulfanyl)acetaldoxime.
Methomyl is a synthetic carbamate ester, aryl sulfide compound, and acetylcholinesterase inhibitor that is used as a pesticide. It is characterized as a highly toxic, white crystalline solid with a slight sulfurous odor, and exposure occurs by inhalation, ingestion, or contact.
Methomyl is a carbamate pesticide. Methomyl is an Agricultural insecticide and nematocide. Methomyl belongs to the family of Carbamic Acids. These are compounds containing the carbamic acid structure.
A carbamate insecticide with anticholinesterase activity.
Mechanism of Action
INHIBITION OF ACETYLCHOLINESTERASE.
Methomyl was among 24 pesticides tested for interactions with the estrogen receptor (ER) and the androgen receptor (AR) in transactivation assays. Estrogen-like effects on MCF-7 cell proliferation and effects on CYP19 aromatase activity in human placental microsomes were also investigated. Methomyl weakly stimulated aromatase activity.
Lannate 1 -(methomyl) was incubated with erythrocytes of rats at different concentrations. ... There was a decrease in the activities of superoxide dismutase and glutathione reductase after 1/2 and 16 hour of this compound addition. There was also a decrease in the amount of glutathione. The inhibition of enzyme activities and the decrease in glutathione concentration were dose independent. The results suggest that this compound toxicity might lead to hemolysis, oxidation of hemoglobin and finally induced erythropenia. /Lannate/
Properties
CAS No. |
19928-35-9 |
---|---|
Molecular Formula |
C5H10N2O2S |
Molecular Weight |
162.21 g/mol |
IUPAC Name |
methyl (1Z)-N-(methylcarbamoyloxy)ethanimidothioate |
InChI |
InChI=1S/C5H10N2O2S/c1-4(10-3)7-9-5(8)6-2/h1-3H3,(H,6,8)/b7-4- |
InChI Key |
UHXUZOCRWCRNSJ-DAXSKMNVSA-N |
SMILES |
CC(=NOC(=O)NC)SC |
Isomeric SMILES |
C/C(=N/OC(=O)NC)/SC |
Canonical SMILES |
CC(=NOC(=O)NC)SC |
Color/Form |
White crystalline solid |
density |
1.2946 at 75 °F (EPA, 1998) 1.2946 @ 24 °C referred to water @ 4 °C 1.3 g/cm³ 1.29 at 75 °F (75 °F): 1.29 |
melting_point |
78 - 79 °C |
physical_description |
Solid |
solubility |
58 mg/mL at 25 °C |
vapor_pressure |
5e-05 mmHg at 77 °F (EPA, 1998) 0.0000054 [mmHg] 5.4X10-6 mm Hg @ 25 °C Vapor pressure at 25 °C: negligible 0.00005 mmHg at 77 °F (77 °F): 0.00005 mmHg |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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